An In-depth Technical Guide to N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
An In-depth Technical Guide to N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
CAS Number: 68911-98-8
This technical guide provides a comprehensive overview of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a significant organic compound. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed insights into its synthesis, characterization, and potential applications.
Introduction and Core Compound Identity
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, also known as Naphthol AS-D type dye intermediate, belongs to the class of N-aryl-3-hydroxy-2-naphthalenecarboxamides. These compounds are notable for their chromophoric properties and are foundational in the synthesis of various azo dyes and pigments. The core structure, featuring a naphthalene ring system coupled with an amide linkage to a substituted phenyl group, imparts unique chemical and physical properties that are of interest in materials science and medicinal chemistry.
Table 1: Core Compound Properties
| Property | Value | Source(s) |
| CAS Number | 68911-98-8 | [1] |
| Molecular Formula | C₁₉H₁₇NO₂ | [1] |
| Molecular Weight | 291.35 g/mol | [1] |
| Melting Point | 170-172 °C | [1] |
| IUPAC Name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | [1] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide is typically achieved through the condensation of 3-hydroxy-2-naphthoic acid with 2-ethylaniline. This reaction is a nucleophilic acyl substitution at the carboxylic acid group of the naphthoic acid. The use of a phosphorus-based catalyst, such as phosphorus trichloride or triphenyl phosphite, in a high-boiling inert solvent is a common industrial practice to facilitate the reaction.
The causality behind this choice of methodology lies in the activation of the carboxylic acid group. The phosphorus catalyst reacts with 3-hydroxy-2-naphthoic acid to form a highly reactive acyl halide or a mixed anhydride intermediate in situ. This intermediate is then readily attacked by the nucleophilic amine group of 2-ethylaniline, leading to the formation of the amide bond and elimination of the catalyst byproduct. The use of a high-boiling solvent like ortho-xylene is crucial to drive the reaction to completion, which often requires elevated temperatures (typically in the range of 140-160°C) to overcome the activation energy of the reaction.
Generalized Experimental Protocol:
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Reagents and Solvents:
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3-Hydroxy-2-naphthoic acid (1.0 equivalent)
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2-Ethylaniline (1.1 equivalents)
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Phosphorus Trichloride (0.4 equivalents) or Triphenyl Phosphite (1.2 equivalents)
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Ortho-xylene (as solvent)
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Sodium Carbonate solution (5% w/v)
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Hydrochloric acid (1 M)
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Step-by-Step Procedure:
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To a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-hydroxy-2-naphthoic acid and ortho-xylene.
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Stir the suspension and slowly add the phosphorus catalyst at room temperature.
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Heat the mixture to approximately 140-150°C.
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Slowly add 2-ethylaniline to the reaction mixture over a period of 30 minutes.
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Maintain the reaction temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to 80°C and slowly add it to a 5% sodium carbonate solution to neutralize any remaining acid and precipitate the product.
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Filter the crude product, wash with hot water until the filtrate is neutral, and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent such as ethanol or a toluene/ethanol mixture to obtain the purified N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide.
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Diagram of the Synthesis Workflow:
Caption: Generalized workflow for the synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide.
Structural Characterization and Analytical Data
Due to the limited availability of published experimental spectral data for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, this section outlines the expected analytical characteristics based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (approx. 7.0-8.5 ppm): Multiple signals corresponding to the protons on the naphthalene and ethylphenyl rings. NH Proton (approx. 9.5-10.5 ppm): A broad singlet, which may exchange with D₂O. OH Proton (approx. 10.0-12.0 ppm): A singlet, which may also exchange with D₂O. Ethyl Group Protons: A quartet (CH₂) around 2.7 ppm and a triplet (CH₃) around 1.2 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal in the range of 165-170 ppm. Aromatic Carbons: Multiple signals between 110-140 ppm. Ethyl Group Carbons: Signals for CH₂ (around 24 ppm) and CH₃ (around 14 ppm). |
| FT-IR (cm⁻¹) | O-H Stretch: Broad band around 3400-3200 cm⁻¹. N-H Stretch: Sharp peak around 3300 cm⁻¹. C=O Stretch (Amide I): Strong absorption around 1650-1630 cm⁻¹. N-H Bend (Amide II): Around 1550-1520 cm⁻¹. C-N Stretch: Around 1300-1200 cm⁻¹. Aromatic C=C Stretch: Multiple peaks in the 1600-1450 cm⁻¹ region. |
| Mass Spec. | [M]+: Expected molecular ion peak at m/z = 291.13. Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethylphenyl group and cleavage of the amide bond. |
Applications and Industrial Relevance
While specific, large-scale industrial applications for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide are not widely documented in publicly available literature, its structural similarity to other "Naphthol AS" compounds suggests its primary utility as an intermediate in the synthesis of azo dyes and pigments. These dyes are known for their good fastness properties and are used in coloring textiles, plastics, and printing inks.
In the context of drug development, the naphthalenecarboxamide scaffold is of interest due to its presence in various biologically active molecules. The planarity of the naphthalene system allows for potential intercalation with DNA, and the amide linkage provides sites for hydrogen bonding, making it a candidate for rational drug design. However, no specific therapeutic applications for this particular compound have been reported to date.
Safety and Handling
Based on available safety data, N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide is classified with the following GHS hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, safety glasses, and chemical-resistant gloves.
Conclusion
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide is a well-defined chemical entity with established physical properties and a clear synthetic route. While its direct applications are not extensively documented, its role as a potential dye intermediate is inferred from its chemical class. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and potential uses of this compound. Further research into its spectroscopic characterization and biological activity could unveil new applications in materials science and medicinal chemistry.
References
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Ukrainian Chemistry Journal. (2023). Synthesis of 3-hydroxy-2-naphthoic acid anilide catalyzed by phosphorus (III) compounds in various media. 89(4), 54-62. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 3-hydroxy-N-arylnaphthalene-2-carboxanilides 1–24. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-. Substance Details - SRS. Available at: [Link]
